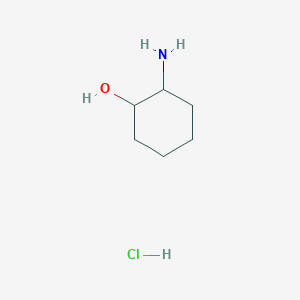

2-Aminocyclohexanol hydrochloride

描述

Significance of Chiral Amino Alcohols in Synthetic Chemistry

Chiral amino alcohols are a privileged structural motif found in a vast number of biologically active compounds and are crucial components in the field of asymmetric synthesis. acs.orgnih.govnih.gov Their value stems from the presence of two distinct functional groups, an amino group and a hydroxyl group, attached to a chiral scaffold. This arrangement allows them to act as powerful chiral auxiliaries, ligands for metal catalysts, and key synthetic intermediates. acs.org The ability to control the stereochemical outcome of a reaction is a central goal in modern organic synthesis, and chiral amino alcohols are instrumental in achieving high levels of enantioselectivity. acs.orgrsc.org The synthesis of enantiomerically pure amino alcohols remains a significant challenge, driving the development of innovative synthetic methodologies. acs.org

Overview of 2-Aminocyclohexanol (B3021766) Hydrochloride as a Research Subject

2-Aminocyclohexanol hydrochloride is a cyclohexanol (B46403) derivative that has garnered considerable attention in chemical research. It serves as a valuable precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. evitachem.com The hydrochloride salt form enhances its water solubility, making it a convenient compound to handle in laboratory settings. evitachem.com Its bifunctional nature, possessing both an amine and an alcohol, allows for a variety of chemical transformations, including nucleophilic substitution and derivatization of the hydroxyl group. evitachem.com

Isomeric Forms and Stereochemical Considerations of this compound

The structure of 2-aminocyclohexanol allows for the existence of different spatial arrangements of the amino and hydroxyl groups relative to the cyclohexane (B81311) ring, leading to various isomers. These isomers can be broadly categorized into cis and trans diastereomers, each of which can exist as a pair of enantiomers.

cis-Isomers of this compound

In the cis-isomers of this compound, the amino and hydroxyl groups are situated on the same side of the cyclohexane ring. A method for preparing enantiomerically pure cis-2-aminocyclohexanol has been developed starting from cyclohexene (B86901). google.com The process involves a series of reactions including ring-opening and eventual resolution to isolate the desired enantiomer. google.com For instance, (1R, 2S)-2-aminocyclohexanol hydrochloride can be obtained as an off-white solid. google.com

trans-Isomers of this compound

The trans-isomers of this compound feature the amino and hydroxyl groups on opposite sides of the cyclohexane ring. Racemic trans-2-aminocyclohexanol can be synthesized from cyclohexene oxide and aqueous ammonia. evitachem.com Furthermore, highly enantioenriched trans-1,2-amino alcohols can be prepared through the enantioselective addition of a carbamate (B1207046) to a meso-epoxide, a reaction catalyzed by an oligomeric (salen)Co-OTf complex. nih.gov This method has been successfully applied to the multigram scale synthesis of trans-2-aminocyclohexanol hydrochloride. nih.govmdpi.com Trans-2-aminocyclohexanol hydrochloride has been utilized in the synthesis of functionalized triamines. alkalisci.comsigmaaldrich.com

Enantiomeric Forms and Absolute Configurations

Due to the presence of two chiral centers, 2-aminocyclohexanol exists as enantiomers for both the cis and trans diastereomers. The specific spatial arrangement, or absolute configuration, at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) notation.

The common enantiomers of trans-2-aminocyclohexanol hydrochloride are:

(1R,2R)-2-Aminocyclohexanol hydrochloride scbt.com

(1S,2S)-2-Aminocyclohexanol sigmaaldrich.com

The common enantiomers of cis-2-aminocyclohexanol hydrochloride are:

(1R,2S)-2-Aminocyclohexanol hydrochloride google.com

(1S,2R)-2-Aminocyclohexanol hydrochloride cymitquimica.com

The chiral nature of these compounds makes them particularly valuable in asymmetric synthesis, where the specific stereochemistry of a molecule can dramatically influence its biological activity. cymitquimica.com The separation and synthesis of these individual enantiomers are critical areas of research.

Interactive Data Tables

Physical and Chemical Properties of this compound Isomers

| Property | trans-2-Aminocyclohexanol hydrochloride | cis-2-Aminocyclohexanol hydrochloride | Reference |

| Appearance | White to beige to light brown crystalline powder | Off-white solid | google.comavantorsciences.com |

| Melting Point | 173 to 177 °C | Not specified | avantorsciences.com |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO | google.comavantorsciences.com |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol | evitachem.com |

| Solubility | Soluble in water | Soluble in water | evitachem.comcymitquimica.com |

CAS Numbers for Isomers of this compound

| Isomer | CAS Number | Reference |

| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 | avantorsciences.com |

| (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | 13374-31-7 | scbt.com |

| (1S,2R)-2-Aminocyclohexanol hydrochloride | 200352-28-9 | cymitquimica.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-47-6 | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminocyclohexanol Hydrochloride and Its Derivatives

Chemoenzymatic Synthetic Approaches for Enantiopure 2-Aminocyclohexanol (B3021766) Hydrochloride

Chemoenzymatic strategies combine the precision of biocatalysis with the practicality of chemical synthesis, offering powerful routes to optically pure compounds. nih.govresearchgate.net This approach is particularly effective for producing enantiopure 2-aminocyclohexanol, leveraging enzymes for key stereoselective transformations. nih.gov The integration of biocatalysis into synthetic routes can involve the preparation of chiral building blocks, kinetic resolution of racemates, or the construction of the target molecule through enzyme-catalyzed bond formation. nih.govsemanticscholar.orgrsc.org

Asymmetric Hydrolysis and Biocatalytic Resolution Techniques

Kinetic resolution is a cornerstone of chemoenzymatic synthesis, allowing for the separation of enantiomers from a racemic mixture. Lipases and esterases are frequently employed for the enantioselective hydrolysis or formation of ester bonds. semanticscholar.org

One prominent method involves the kinetic resolution of racemic esters using lipases. For instance, the enzyme from Burkholderia cepacia has been used for the enantioselective hydrolysis of ester precursors at a significant scale. nih.gov Similarly, lipase-promoted acetylation under kinetic resolution conditions is an effective strategy. nih.gov

A well-established and efficient protocol for resolving racemic 2-aminocyclohexanol derivatives utilizes chiral acids. By sequentially using (R)- and (S)-mandelic acid, both enantiomers of the aminocyclohexanol derivative can be obtained with an enantiomeric excess (ee) of over 99%. nih.govscilit.comacs.org This method is advantageous due to its operational simplicity, the high purity of the resulting enantiomers, and the ability to recover the resolving agent almost quantitatively. nih.gov

Table 1: Comparison of Resolution Techniques for 2-Aminocyclohexanol Derivatives

| Resolution Method | Resolving Agent/Enzyme | Product | Enantiomeric Excess (ee) | Key Features |

| Classical Resolution | (R)- and (S)-Mandelic Acid | Both enantiomers of 2-aminocyclohexanol derivatives | >99% | Operationally simple, high recovery of resolving agent. nih.govscilit.com |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Burkholderia cepacia) | Enantiopure esters and alcohols | High (specific ee varies with substrate) | Utilizes biocatalysts for selective hydrolysis or acylation. nih.govsemanticscholar.org |

Enzyme-Catalyzed Functionalization Reactions

Beyond resolution, enzymes can be used to directly introduce or modify functional groups in a stereoselective manner. An innovative approach for producing enantiopure (1S, 2S)-trans-2-aminocyclohexanol involves an enantioselective cascade biocatalysis system. researchgate.net This strategy employs a cyclohexylamine (B46788) oxidase and a ω-transaminase in a one-pot deracemization process. researchgate.netresearchgate.net The cascade involves an initial enantioselective deamination of one enantiomer from the racemic mixture, followed by a stereoselective amination to convert the resulting intermediate into the desired single enantiomer. researchgate.net This method has been successfully applied to the preparative-scale deracemization of racemic trans-2-aminocyclohexanol. researchgate.net

Stereoselective Chemical Synthesis Routes

Stereoselective chemical synthesis provides direct access to specific stereoisomers of 2-aminocyclohexanol, often starting from achiral or prochiral precursors. These methods rely on the strategic use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Aminolysis of Cyclohexene (B86901) Oxide

A straightforward and efficient method for synthesizing 2-amino alcohols is through the ring-opening of epoxides with amines, a reaction known as aminolysis. rsc.org The reaction of cyclohexene oxide with various aromatic and aliphatic amines can be effectively catalyzed by silica (B1680970) gel under solvent-free conditions at room temperature. This approach exclusively yields trans-2-aryl/alkylaminocyclohexanols in high yields. rsc.org The use of silica gel as a catalyst presents a green and cost-effective alternative to other methods.

Ring-Opening Reactions with Nucleophiles

The synthesis of 2-aminocyclohexanol often involves the regioselective ring-opening of a cyclic precursor, such as an epoxide or an aziridine, with a suitable nucleophile. nih.gov Aziridines, as nitrogen-containing three-membered heterocycles, are valuable synthetic intermediates due to their susceptibility to ring-opening reactions. clockss.org

A common strategy involves the ring-opening of cyclohexene oxide with an azide (B81097) nucleophile (e.g., sodium azide) to form an azido (B1232118) alcohol intermediate. clockss.org This reaction is a key step that introduces the nitrogen functionality. The subsequent reduction of the azide group furnishes the desired amino alcohol. This pathway provides excellent control over the relative stereochemistry, typically resulting in the trans product via an SN2-type mechanism. youtube.com

Table 2: Key Ring-Opening Reactions in 2-Aminocyclohexanol Synthesis

| Precursor | Nucleophile | Intermediate | Final Product (after reduction) | Stereochemical Outcome |

| Cyclohexene Oxide | Amine (R-NH₂) | trans-2-(Alkyl/Aryl)aminocyclohexanol | Not Applicable | trans |

| Cyclohexene Oxide | Azide (N₃⁻) | trans-2-Azidocyclohexanol | trans-2-Aminocyclohexanol | trans |

| N-activated Aziridine | Various Nucleophiles | Ring-opened product | 2-Aminocyclohexanol derivative | Regioselective |

Deracemization Strategies

Deracemization is an advanced strategy that converts a racemic mixture into a single, enantiomerically pure product, theoretically achieving a 100% yield. A powerful example is the biocatalytic deracemization of racemic trans-2-aminocyclohexanol. researchgate.net This process uses a combination of two enzymes in a cascade reaction. acs.orgresearchgate.net

The process begins with the enantioselective oxidation of one enantiomer by a cyclohexylamine oxidase, followed by the stereoselective amination of the intermediate by a ω-transaminase to produce the desired (S)-enantiomer. researchgate.net This one-pot cascade has been demonstrated at a preparative scale, converting 200 mM of racemic trans-2-aminocyclohexanol into the desired (1S, 2S)-trans-2-aminocyclohexanol with high enantiomeric purity. researchgate.net

Table 3: Research Findings on the Deracemization of Racemic trans-2-Aminocyclohexanol

| Parameter | Finding | Reference |

| Method | Enantioselective cascade biocatalysis | researchgate.net |

| Enzymes Used | Cyclohexylamine oxidase and ω-transaminase | researchgate.net |

| Starting Material | Racemic trans-2-aminocyclohexanol (23.2 g/L) | researchgate.net |

| Product | (1S, 2S)-trans-2-aminocyclohexanol | researchgate.net |

| Isolated Yield | 40% | researchgate.net |

| Enantiomeric Excess (ee) | >99% | researchgate.net |

| Space-Time Yield | 5.8 g L⁻¹ d⁻¹ | researchgate.net |

Conversion from Cyclohexanone (B45756) Derivatives

The synthesis of aminocyclohexanol frameworks from cyclohexanone derivatives represents a versatile approach, leveraging readily available starting materials. One prominent strategy involves the dehydrogenative aromatization of cyclohexanones to produce N-functionalized 2-aminophenols. nih.gov This method merges carbonyl desaturation with subsequent conversions of alkene intermediates, providing a powerful route to highly substituted aromatic compounds under oxidative conditions. nih.gov While this leads to an aromatic system rather than a saturated cyclohexanol (B46403) ring, the initial steps often involve the formation of enaminone intermediates from the reaction of cyclohexanones with amines, which are key precursors. nih.gov

Another relevant conversion involves the Friedländer reaction, where cyclohexanone derivatives react with 2-aminoaromatic aldehydes. This process is compatible with a range of substituted starting materials and can be extended to cyclopentanone (B42830) derivatives, demonstrating its utility in building complex heterocyclic systems derived from cyclic ketones. researchgate.net While not a direct synthesis of 2-aminocyclohexanol, these methods highlight the role of cyclohexanone as a foundational building block for accessing related amino-alcohol scaffolds.

A more direct, albeit multistep, pathway can be envisioned through the reductive amination of a protected α-hydroxycyclohexanone or the direct amination of a cyclohexanone derivative followed by reduction and hydroxylation steps. Transition metal-catalyzed methods have been successfully developed to construct diversely substituted aromatic compounds from cyclohexanones, and similar principles can be adapted for the synthesis of saturated systems. nih.gov

Thionyl Chloride Inversion Reactions for Stereochemical Control

Thionyl chloride (SOCl₂) is a key reagent for achieving stereochemical inversion in the synthesis of 2-aminocyclohexanol isomers, particularly for converting trans-isomers into cis-isomers. The reaction of a trans-2-acylaminocyclohexanol with thionyl chloride facilitates a configuration inversion. dtic.mil

For instance, trans-2-acetamidocyclohexanol, when treated with thionyl chloride in chloroform (B151607) at 0°C, is rapidly and quantitatively converted into D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride. dtic.mil This reaction proceeds through an intermediate chlorosulfinate, which has a very short half-life. dtic.mil The mechanism involves a nucleophilic attack by the alcohol on the thionyl chloride, followed by an intramolecular SN2-type displacement where the amide oxygen acts as the nucleophile, leading to the formation of the oxazoline (B21484) ring with an inversion of stereochemistry at the carbon bearing the hydroxyl group. The resulting oxazoline salt can then be hydrolyzed to yield the cis-2-aminocyclohexanol hydrochloride. dtic.mil This method establishes trans-2-acetamidocyclanols as preferred starting materials for accessing cis-2-aminocyclanol derivatives. dtic.mil

A computational investigation into the reaction of β-amino alcohols with thionyl chloride has further elucidated the mechanistic pathways. researchgate.net The study highlights that in the absence of a base, the reaction can proceed through the formation of a quaternary nitrogen species. scholaris.ca However, the addition of a base, such as pyridine, alters the reaction course, suppressing the quaternization of the nitrogen and facilitating the formation of different products, such as 1,2,3-alkyloxathiazolidine-2-oxides, by reacting with acidic protons. researchgate.netscholaris.ca This demonstrates the critical role of reaction conditions in directing the outcome and achieving the desired stereochemical control.

Preparation of Diverse Derivatives of 2-Aminocyclohexanol Hydrochloride

The synthesis of N-substituted 2-aminocyclohexanol derivatives allows for the fine-tuning of the molecule's properties for various applications, such as ligands in catalysis or as building blocks for pharmaceuticals. nih.gov A general and efficient method involves the debenzylation of an enantiopure N-benzyl protected precursor, like trans-2-(N-benzyl)amino-1-cyclohexanol, via hydrogenation. nih.gov The resulting primary amine can then be subjected to various derivatization reactions to introduce a wide array of substituents on the nitrogen atom. nih.gov

Furthermore, new series of trans-2-aminocyclohexanols with different N-substituents have been synthesized to be explored as potential pH-triggered conformational switches. westmont.edu The synthesis of these derivatives often starts from commercially available materials and involves standard organic transformations to build the desired N-substituted compounds. westmont.edu The nature of the substituent on the amino group significantly influences the compound's properties, such as its pKa value. westmont.edu

Biocatalysis also offers a powerful route to N-substituted amino esters and, by extension, amino alcohols. Imine reductases (IREDs) have been employed for the direct reductive coupling of α-ketoesters and amines, yielding enantiomerically pure N-substituted α-amino esters with high conversion rates. nih.gov This biocatalytic approach is scalable and operates under mild conditions, providing access to a diverse range of N-substituted chiral intermediates. nih.gov

The formation of an oxazoline ring is a pivotal step in the stereochemical inversion of 2-aminocyclohexanols. As detailed previously (Section 2.2.5), the reaction of trans-2-acylaminocyclanols with thionyl chloride leads to the formation of a 2-substituted-4,5-cis-cyclohexanooxazoline hydrochloride. dtic.mil For example, reacting trans-2-benzylaminocyclohexanol first with benzoyl chloride and then with excess thionyl chloride generates an oxazoline intermediate. google.com

This intermediate oxazoline salt is stable and can be isolated in high yield, for instance, by sublimation of the crude product. dtic.mil The structure of the oxazoline can be confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. dtic.mil

The crucial subsequent step is the hydrolysis of the oxazoline ring to yield the desired amino alcohol. The isolated oxazoline salt undergoes facile and almost quantitative hydrolysis, typically by heating in an aqueous acid solution, such as 6M hydrochloric acid. dtic.milgoogle.com This ring-opening step cleaves the cyclic ether-imine structure to afford the final product, cis-2-aminocyclohexanol hydrochloride, with the inverted stereochemistry now locked in place. dtic.mil

| Precursor | Reagent | Intermediate | Product | Yield | Reference |

| trans-2-Acetamidocyclohexanol | Thionyl Chloride | D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride | cis-2-Aminocyclohexanol hydrochloride | 98% (oxazoline salt) | dtic.mil |

| trans-2-Benzylaminocyclohexanol (Benzoyl protected) | Thionyl Chloride, then 6M HCl | Oxazoline Intermediate | cis-2-Benzylaminocyclohexanol | Not specified | google.com |

Chiral amide derivatives of 2-aminocyclohexanol are valuable as ligands in asymmetric catalysis and as chiral auxiliaries in synthesis. These derivatives are typically prepared by reacting the amino group of 2-aminocyclohexanol with a carboxylic acid or an activated carboxylic acid derivative.

For instance, new chiral amine-amide ligands have been developed for applications in copper(II)-catalyzed enantioselective Henry reactions. researchgate.net The synthesis of these ligands can involve the use of precursors like (-)-cis-2-benzamidocyclohexanecarboxylic acid, which already incorporates a chiral amide structure derived from an aminocyclohexane framework. researchgate.net

The direct synthesis of chiral amides can be achieved through standard amide coupling reactions. In one study, a series of chiral squaric acid amides were synthesized from chiral amino alcohols. nih.gov This involves reacting the amino alcohol with squaric acid or its derivatives. Although this specific study focused on squaramides, the principle is broadly applicable to the formation of various amides from 2-aminocyclohexanol. The resulting amides often exist as a mixture of syn- and anti-isomers due to hindered rotation around the amide bond. nih.gov

Another approach involves the one-step synthesis of macrocyclic aromatic amides, where the amide bonds create a chiral spherical structure. rsc.org While this example involves aromatic amines, the condensation reaction principles using reagents like dichlorotriphenylphosphorane (B105816) for amide bond formation are relevant for derivatizing 2-aminocyclohexanol. rsc.org

Optimization of Reaction Conditions and Scalability in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and reproducibility. For the synthesis of optically active trans-2-aminocyclohexanol, an industrially advantageous method involves the optical resolution of the racemic mixture using an optically active organic acid, such as optically active 2-methoxyphenylacetic acid. google.com This method is noted for its simplicity and high yield, using inexpensive and readily available raw materials. google.com The process can be fine-tuned by adjusting the molar ratio of the resolving agent and the choice of solvent. google.com

Challenges in scalability often arise from specific reaction steps. For example, in a multi-step synthesis, a particular reaction like a Mitsunobu reaction might be low-yielding or a protecting group removal might be problematic on a larger scale. acs.org Overcoming these issues can involve redesigning the synthetic pathway, for instance, by replacing a problematic reaction with a more robust one, such as a palladium-catalyzed etherification. acs.org

Stereochemical Analysis and Conformational Studies of 2 Aminocyclohexanol Hydrochloride

Determination of Enantiomeric and Diastereomeric Excess

The determination of enantiomeric excess (ee) and diastereomeric excess (de) for 2-aminocyclohexanol (B3021766) is crucial for its application in stereoselective synthesis and pharmaceutical development. Due to the presence of two stereocenters, 2-aminocyclohexanol can exist as four stereoisomers. Various analytical techniques have been developed to separate and quantify these isomers.

Optical analysis methods, particularly those employing reversible covalent or noncovalent assemblies, have proven effective. nih.govnih.govacs.org These methods often induce an optical signal, such as circular dichroism (CD), which is indicative of the stereochemistry. nih.govnih.govacs.org For 2-aminocyclohexanol, a workflow involving a CD assay for chiral secondary alcohols, a separate CD assay for chiral primary amines, a UV-vis assay for diastereomeric excess, and a fluorescence assay for concentration has been demonstrated. nih.govnih.govacs.org This comprehensive approach allows for the full speciation of the four stereoisomers. nih.govnih.govacs.org It has been noted that the proximity of the two functional groups can influence the determination of enantiomeric excess at each stereocenter, necessitating a chemometric patterning approach for accurate results. nih.govnih.govacs.org This method has achieved a 4% absolute error in the full speciation of the four stereoisomers. nih.govnih.govacs.org

High-performance liquid chromatography (HPLC) with chiral stationary phases is another cornerstone technique for the separation and quantification of the stereoisomers of 2-aminocyclohexanol. This method allows for the determination of both enantiomeric and diastereomeric purity.

The following table provides an example of how data for the stereoisomers of 2-aminocyclohexanol could be presented.

| Stereoisomer | Relative Configuration | Enantiomeric Relationship |

| (1R,2R)-2-Aminocyclohexanol | trans | Enantiomer of (1S,2S) |

| (1S,2S)-2-Aminocyclohexanol | trans | Enantiomer of (1R,2R) |

| (1R,2S)-2-Aminocyclohexanol | cis | Enantiomer of (1S,2R) |

| (1S,2R)-2-Aminocyclohexanol | cis | Enantiomer of (1R,2S) |

Conformational Preferences and Ring Inversion Dynamics

The stereochemistry of 2-aminocyclohexanol hydrochloride is intricately linked to its conformational preferences. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric strain. In the hydrochloride salt, the amino group is protonated (-NH3+), which significantly influences the conformational equilibrium.

For trans-2-aminocyclohexanol, two chair conformations are possible: one with both the hydroxyl and amino groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). In the case of cis-2-aminocyclohexanol, one group is axial and the other is equatorial. The relative stability of these conformers is determined by a balance of steric interactions and intramolecular forces.

Intramolecular hydrogen bonding plays a pivotal role in dictating the conformational landscape of this compound. In the trans isomer, an intramolecular hydrogen bond can form between the equatorial hydroxyl group and the equatorial amino group (O-H···N). This interaction can stabilize the diequatorial conformation. Conversely, in the diaxial conformation, a hydrogen bond between the axial hydroxyl and axial amino groups is also possible.

In the protonated form (hydrochloride salt), a strong intramolecular hydrogen bond can form between the hydroxyl group and the ammonium (B1175870) group (-OH···+NH3). This interaction is particularly significant in the cis isomer, where the proximity of the axial and equatorial groups facilitates this bond. Studies on related aminoalcohols have shown that the strength of such intramolecular hydrogen bonds is dependent on the formation of a stable ring-like structure. ustc.edu.cnscilit.com The formation of a six-membered ring, as is possible in 2-aminocyclohexanol, is generally favored for intramolecular hydrogen bonding. ustc.edu.cnscilit.com The presence of this hydrogen bond can shift the conformational equilibrium towards the conformer that allows for this stabilizing interaction.

The relative positions of the amino and hydroxyl groups (cis vs. trans) have a profound impact on the stereochemistry and reactivity of 2-aminocyclohexanol.

trans-Isomers: In the (1R,2R) and (1S,2S) enantiomers, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a diequatorial conformation, which is generally more stable due to reduced steric hindrance.

cis-Isomers: In the (1R,2S) and (1S,2R) enantiomers, the functional groups are on the same side of the ring. This necessitates one group being in an axial position and the other in an equatorial position in the chair conformation. The cis configuration can lead to different patterns of reactivity compared to the trans isomer due to the distinct spatial arrangement of the functional groups. For instance, intramolecular reactions may be more facile in the cis isomer where the functional groups are closer in space.

Spectroscopic Techniques in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry. For cyclohexane derivatives, the coupling constant between two vicinal axial protons (Jax-ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (around 2-5 Hz). By analyzing the multiplicity and coupling constants of the protons on C1 and C2, the relative orientation of the amino and hydroxyl groups can be deduced. For example, a large coupling constant for the proton attached to the carbon bearing the hydroxyl group would suggest it is in an axial position and coupled to an adjacent axial proton. westmont.edu

The chemical shifts of the protons and carbons can also provide clues about the conformation. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.

The following table shows hypothetical ¹H NMR data that could be used to distinguish between cis and trans isomers of this compound.

| Proton | trans-Isomer (diaxial H1, H2) | cis-Isomer (axial H1, equatorial H2) |

| H1 (CH-OH) | Triplet, J ≈ 11 Hz | Multiplet, J ≈ 4, 11 Hz |

| H2 (CH-NH2) | Triplet, J ≈ 11 Hz | Multiplet, J ≈ 4, 4 Hz |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for the analysis of chiral molecules like the enantiomers of 2-aminocyclohexanol.

Enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) can be used to assign the absolute configuration of a particular enantiomer, provided a reference spectrum of a known enantiomer is available. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov This allows for the quantitative determination of enantiomeric purity. nih.gov

Recent advancements have led to high-throughput methods for determining enantiomeric excess using CD spectroscopy, often in combination with derivatizing agents or molecular assemblies that enhance the chromophoric properties of the analyte. nih.govnih.govacs.orghindsinstruments.com For molecules like 2-aminocyclohexanol which lack a strong chromophore, this approach is particularly beneficial. nih.govnih.govacs.org

Applications of 2 Aminocyclohexanol Hydrochloride in Asymmetric Catalysis

Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Derivatives of 2-aminocyclohexanol (B3021766) are widely employed as chiral ligands in metal-catalyzed reactions, where they coordinate to a metal center and effectively transfer their chirality to the substrate, resulting in the preferential formation of one enantiomer of the product.

Chiral ligands derived from 2-aminocyclohexanol have demonstrated considerable success in promoting various enantioselective addition reactions. The enantiopure forms of these amino alcohols are valuable starting materials for creating a diverse range of ligands. nih.govacs.orgcapes.gov.br For instance, the conjugate addition of aldehydes to nitroalkenes, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by organocatalysts derived from chiral diamines, including those based on the cyclohexane (B81311) scaffold. mdpi.com This leads to the synthesis of enantioenriched γ-nitroaldehydes, which are precursors to biologically important molecules like γ-aminobutyric acid (GABA) analogues. mdpi.com

Research has shown that primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamines can organocatalyze the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes, achieving enantioselectivities of up to 95%. mdpi.com Peptides incorporating the proline moiety have also been utilized as organocatalysts for the asymmetric conjugate addition of aldehydes to trans-β-nitrostyrenes. mdpi.com

The asymmetric hydrogenation of carbonyl compounds, particularly ketones, is a fundamental transformation in organic synthesis for the production of chiral alcohols. Ligands derived from 2-aminocyclohexanol have proven to be highly effective in ruthenium and rhodium-catalyzed transfer hydrogenation reactions. nih.govacs.orgcapes.gov.bracs.orgthieme-connect.com In these reactions, an alcohol, such as isopropanol (B130326), serves as the hydrogen source. mdpi.com

For example, a ruthenium(II) complex, formed in situ from [RuCl₂(p-cymene)]₂ and a chiral β-amino alcohol ligand derived from 2-aminocyclohexanol, can effectively catalyze the asymmetric transfer hydrogenation of aryl ketones, yielding secondary alcohols with high enantiomeric excesses (up to 96% ee). nih.govacs.orgacs.org The cis-N-benzylamino alcohol derivative, in particular, has shown notable activity in the ruthenium-catalyzed hydrogenation of acetophenone. thieme-connect.com The efficiency of these catalytic systems has been demonstrated for a variety of electron-rich, electron-poor, and sterically hindered substrates. thieme-connect.com The inherent rigidity of ligands like (1S,2R)-1-amino-2-indanol has been highlighted as a key factor in achieving good enantioselectivities in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com

Table 1: Selected Results for Asymmetric Transfer Hydrogenation of Aryl Ketones using a (1S,2S)-2-Aminocyclohexanol-derived Ligand and a Ruthenium Catalyst

| Substrate (Aryl Ketone) | Product (Secondary Alcohol) | Conversion (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | 96 | 54 |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 58 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 62 |

| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 92 | 45 |

Data compiled from research on asymmetric transfer hydrogenations. acs.org

Optically active aminocyclohexanols derived from the resolution of racemic mixtures have been successfully applied as ligands in catalyzed asymmetric phenyl transfer reactions to aldehydes. nih.govacs.orgcapes.gov.br This reaction involves the transfer of a phenyl group from a phenylating agent, such as a phenylboronic acid, to an aldehyde, resulting in the formation of a chiral secondary alcohol. In these transformations, ligands based on the 2-aminocyclohexanol framework have led to products with enantiomeric excesses of up to 96%. nih.gov

Organocatalysis with 2-Aminocyclohexanol-Derived Catalysts

In addition to their role as ligands in metal catalysis, derivatives of 2-aminocyclohexanol are pivotal in the field of organocatalysis, where a small organic molecule accelerates a chemical reaction without the involvement of a metal.

Prolinamide derivatives, which can be synthesized from proline and amines like 2-aminocyclohexanol, have emerged as a powerful class of organocatalysts. mdpi.comnih.gov These catalysts are particularly effective in enamine-based catalysis, a mechanism that mimics the action of Class I aldolase (B8822740) enzymes. illinois.eduyoutube.com The structural rigidity and the presence of specific functional groups in these catalysts allow for the creation of a well-defined chiral pocket, leading to high stereoselectivity. nih.gov

The synthesis of these catalysts is often straightforward, for example, through the amidation of Boc-protected trans-4-hydroxy-L-proline. nih.gov The catalytic activity of prolinamide-type catalysts can be enhanced by introducing additional structural features, such as a second prolinamide moiety to create C2-symmetric bisprolinamides, which have shown increased reactivity and asymmetric induction compared to their mono-prolinamide counterparts. researchgate.net

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, allowing for the construction of β-hydroxy carbonyl compounds. wikipedia.orgpressbooks.pub Prolinamide derivatives have been extensively studied and successfully applied as organocatalysts in asymmetric aldol reactions. mdpi.comnih.govresearchgate.netacs.orgchemistryviews.orgrsc.org These catalysts facilitate the direct aldol reaction between a ketone and an aldehyde, often with high levels of both diastereoselectivity and enantioselectivity. illinois.eduresearchgate.netorganic-chemistry.orgnih.gov

For instance, novel prolinamides derived from 2-(2-aminocyclohexyl)phenols have been shown to catalyze the direct aldol reaction between ketones and aldehydes, affording the products with up to a 99:1 anti/syn diastereomeric ratio and a 99:1 enantiomeric ratio. researchgate.net The mechanism is believed to involve the activation of the aldehyde electrophile through dual hydrogen bonding with the amide NH and a phenolic OH group on the catalyst. researchgate.net The use of prolinamides derived from trans-cyclohexane-1,2-diamine scaffolds has also been effective in promoting intermolecular and intramolecular aldol reactions. researchgate.net

Table 2: Performance of a Prolinamide Organocatalyst in the Asymmetric Aldol Reaction between Cyclohexanone (B45756) and 4-Nitrobenzaldehyde

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 10 | CH₂Cl₂ | 25 | 96 | 95 | >95:5 | 98 |

| 5 | Toluene | 0 | 120 | 88 | >95:5 | 97 |

| 10 | Water | 25 | 72 | 92 | 90:10 | 95 |

Illustrative data based on typical results reported for prolinamide-catalyzed aldol reactions. mdpi.comresearchgate.net

The versatility of these organocatalysts is further highlighted by their application in intramolecular aldol reactions, which lead to the formation of cyclic compounds. researchgate.netlibretexts.org The ability to perform these reactions under mild conditions, sometimes even in water or under solvent-free conditions, underscores the practical utility of 2-aminocyclohexanol-derived organocatalysts in modern organic synthesis. researchgate.netresearchgate.net

Chiral Auxiliaries in Stereocontrolled Synthesis

2-Aminocyclohexanol hydrochloride serves as a precursor to a variety of chiral auxiliaries that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent chemical transformation. thieme-connect.denih.gov These auxiliaries, after guiding the formation of the desired stereoisomer, can be cleaved and recycled. rsc.org The chiral backbone of 2-aminocyclohexanol can be derivatized into various functional groups, such as amides, Schiff bases, and oxazolidinones, which can then be used to control the formation of new stereocenters in a range of organic reactions. nih.govresearchgate.net

One of the prominent applications of 2-aminocyclohexanol derivatives is in the formation of chiral ligands for metal-catalyzed asymmetric reactions. For instance, enantiopure derivatives of 2-aminocyclohexanol have been successfully employed as ligands in the asymmetric transfer hydrogenation of ketones and the asymmetric phenyl transfer to aldehydes. capes.gov.br In these reactions, the chiral ligand, derived from 2-aminocyclohexanol, coordinates to a metal center, creating a chiral environment that forces the reaction to proceed with high enantioselectivity.

A notable example is the use of N-sulfinyl- and N-sulfonyl-2-aminocyclohexanol derivatives as ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone. The research conducted by Schiffers et al. demonstrated that ligands derived from (1R,2R)-trans-2-aminocyclohexanol can lead to the formation of (R)-1-phenylethanol with high yields and enantiomeric excesses (ee) of up to 96%. capes.gov.br The general scheme for such a transfer hydrogenation is depicted below:

Figure 1: Asymmetric Transfer Hydrogenation of Acetophenone.

Similarly, these ligands have proven effective in the titanium-catalyzed asymmetric addition of a phenyl group from diphenylzinc (B92339) to benzaldehyde, affording the corresponding chiral secondary alcohol with high enantioselectivity. capes.gov.br

The versatility of 2-aminocyclohexanol as a chiral auxiliary extends to its incorporation into prolinamide structures for use in organocatalyzed asymmetric aldol reactions. nih.gov These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The chiral environment created by the prolinamide derived from 2-aminocyclohexanol effectively controls the facial selectivity of the enolate attack on the aldehyde, leading to the desired stereoisomer of the aldol product.

The following interactive data table summarizes the results from selected asymmetric reactions using chiral ligands derived from trans-2-aminocyclohexanol.

| Entry | Ketone/Aldehyde | Ligand Derived From | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | (1R,2R)-N-Sulfinyl-2-aminocyclohexanol | [RuCl2(p-cymene)]2 | (R)-1-Phenylethanol | 98 | 94 |

| 2 | Acetophenone | (1R,2R)-N-Mesitylsulfonyl-2-aminocyclohexanol | [RuCl2(p-cymene)]2 | (R)-1-Phenylethanol | 99 | 96 |

| 3 | Benzaldehyde | (1R,2R)-N-Sulfinyl-2-aminocyclohexanol | Ti(OiPr)4 / Ph2Zn | (R)-Diphenylmethanol | 85 | 90 |

Influence of Stereoisomerism on Catalytic Efficiency and Selectivity

The stereochemistry of the 2-aminocyclohexanol backbone, specifically the relative orientation of the amino and hydroxyl groups (cis or trans), plays a crucial role in determining the efficiency and selectivity of the resulting chiral auxiliary or ligand. capes.gov.brnih.gov Both cis and trans isomers of 2-aminocyclohexanol are readily accessible, allowing for the synthesis and evaluation of a diverse range of chiral ligands. capes.gov.br

The rigid chair-like conformation of the cyclohexane ring in 2-aminocyclohexanol derivatives leads to a well-defined spatial arrangement of the substituents. This conformational rigidity is a key factor in the effective transfer of chirality from the ligand to the product of a catalyzed reaction. The different spatial positioning of the coordinating amino and hydroxyl groups in the cis and trans isomers results in the formation of metal complexes with distinct three-dimensional structures. nih.gov This, in turn, influences the steric and electronic environment around the metal center, leading to differences in catalytic activity and stereoselectivity.

For instance, in the context of the Tiffeneau–Demjanov rearrangement, cis- and trans-2-aminocyclohexanol exhibit different product distributions, highlighting the profound impact of their stereoisomerism on reactivity. stackexchange.com While this is not an example from asymmetric catalysis, it underscores the inherent differences in the chemical behavior of the two isomers.

In the work by Schiffers et al., the focus was on the application of derivatives of trans-2-(N-benzyl)amino-1-cyclohexanol as ligands. capes.gov.br These trans-derivatives were shown to be highly effective in asymmetric catalysis, as detailed in the table above. The authors also reported the synthesis of the corresponding cis-isomers, which would allow for a comparative study of their catalytic performance. While a direct, side-by-side comparison of the catalytic efficiency of cis- and trans-2-aminocyclohexanol-derived ligands in the same reaction is not extensively documented in the cited literature, the established principles of asymmetric catalysis suggest that the choice of isomer would significantly impact the outcome. The differing coordination geometry of the cis- and trans-ligands to a metal center would create distinct chiral pockets, favoring the formation of opposite enantiomers or leading to different levels of enantioselectivity.

The following table outlines the stereoisomers of 2-aminocyclohexanol and their potential impact on the resulting catalyst.

| Stereoisomer | Relative Position of -NH2 and -OH | Expected Influence on Catalysis |

| cis-2-Aminocyclohexanol | On the same side of the cyclohexane ring | Forms a metal complex with a specific chelation geometry, leading to a unique chiral environment. The catalytic efficiency and enantioselectivity would be distinct from the trans-isomer. |

| trans-2-Aminocyclohexanol | On opposite sides of the cyclohexane ring | Forms a metal complex with a different chelation geometry compared to the cis-isomer, resulting in a different chiral pocket and potentially different catalytic outcomes in terms of yield and enantioselectivity. |

Role of 2 Aminocyclohexanol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Precursors for Pharmaceutically Relevant Scaffolds

The enantiopure forms of 2-aminocyclohexanol (B3021766) are highly valued in the pharmaceutical industry for creating stereochemically defined drug candidates. nih.govresearchgate.netenamine.net The demand for single-enantiomer drugs has grown significantly, as the biological activity of a molecule is often dependent on its specific chirality. enamine.net 2-Aminocyclohexanol provides a rigid and stereochemically rich scaffold that can be elaborated into more complex structures.

Optically active 2-aminocyclohexanol is a key intermediate in the synthesis of various chiral pharmaceuticals. guidechem.comgoogle.com Its structure is incorporated into drug molecules to control their interaction with chiral biological targets like enzymes and receptors. enamine.net

One notable application is in the synthesis of Ambroxol hydrochloride, a mucolytic agent used in the treatment of respiratory diseases. google.com Trans-4-aminocyclohexanol, a related isomer, is a crucial intermediate for this synthesis. google.com Furthermore, derivatives of 2-aminocyclohexanol have been employed as chiral auxiliaries to direct stereoselective reactions. For instance, (1R, 2R)-2-aminocyclohexanol was used to create a chiral auxiliary for the diastereoselective synthesis of enantiomerically enriched 5,5-diarylhydantoins, a class of compounds related to the anticonvulsant drug Phenytoin. bris.ac.uk

| Precursor Compound | Derived Pharmaceutical Scaffold/Drug | Therapeutic Area |

| trans-4-Aminocyclohexanol | Ambroxol hydrochloride | Respiratory Medicine (Mucolytic) |

| (1R, 2R)-2-Aminocyclohexanol | 5,5-Diarylhydantoins (Phenytoin derivatives) | Neurology (Anticonvulsant) |

The structural framework of 2-aminocyclohexanol is integrated into a variety of other bioactive molecules beyond established pharmaceuticals. Its utility as a building block allows for the creation of diverse molecular libraries for drug discovery. researchgate.net For example, trans-2-Aminocyclohexanol hydrochloride has been utilized in the synthesis of functionalized triamines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In another application, 2-aminocyclohexanol derivatives have been used as ligands in nickel-catalyzed reactions to produce C-glycosides. researchgate.net These boron-containing C-glycosides are valuable intermediates that can be transformed into a wide array of rare sugars and analogs of natural products and pharmaceuticals, demonstrating the compound's role in generating molecular diversity for medicinal chemistry. researchgate.net

Intermediates in Agrochemical Synthesis

Similar to its role in pharmaceuticals, optically active trans-2-aminocyclohexanol serves as a valuable raw material for the synthesis of agricultural chemicals. guidechem.comgoogle.com The stereochemistry of agrochemicals can have a profound impact on their efficacy and environmental profile. The use of chiral building blocks like 2-aminocyclohexanol allows for the production of single-enantiomer agrochemicals, which can lead to higher potency, reduced application rates, and lower non-target toxicity.

Construction of Cyclic Amine and Amino Alcohol Derivatives

The bifunctional nature of 2-aminocyclohexanol makes it an ideal precursor for a wide range of derivatives. Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, for example, can be debenzylated and subsequently derivatized to create a broad variety of substituted amino alcohol derivatives. nih.gov

Furthermore, N-substituted amino alcohols can undergo cyclization reactions to selectively form cyclic amines or lactams. rsc.org This transformation provides a direct route to important heterocyclic structures that are prevalent in natural products and synthetic compounds. The ability to control the outcome of the reaction—to favor either the cyclic amine or the amide—highlights the synthetic versatility of amino alcohol scaffolds derived from 2-aminocyclohexanol. rsc.org

| Starting Material | Reaction Type | Resulting Structure |

| Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol | Debenzylation and derivatization | Variously substituted amino alcohol derivatives |

| N-substituted amino-alcohols | Intramolecular cyclization | Cyclic amines |

Applications in Material Science: Chiral Catalysts and Liquid Crystals Production

The influence of 2-aminocyclohexanol hydrochloride extends into material science, where its chirality is harnessed to create functional materials.

As a precursor to chiral catalysts , optically active 2-aminocyclohexanol and its derivatives are used as ligands in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. For instance, ligands derived from 2-aminocyclohexanol have been successfully applied in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in the transfer hydrogenation of aryl ketones, achieving high levels of enantioselectivity with up to 96% enantiomeric excess (ee). nih.gov The development of such recyclable chiral catalysts is a key area of research, aiming to reduce production costs and improve the environmental footprint of chemical synthesis.

In the field of liquid crystals , chirality is a key property for creating advanced display and photonic materials. rsc.orgresearchgate.net Introducing a chiral molecule, or "dopant," into a non-chiral (nematic) liquid crystal host can induce a helical superstructure, resulting in a cholesteric or chiral nematic phase. researchgate.net Chiral amines and alcohols are common classes of molecules functionalized to act as these dopants. researchgate.net As a readily available and structurally robust chiral molecule, 2-aminocyclohexanol serves as an excellent building block for the synthesis of such chiral dopants used in the production of advanced liquid crystal materials.

Mechanistic and Biological Interaction Studies Involving 2 Aminocyclohexanol Derivatives

Investigations into Enzyme Mechanisms and Protein-Ligand Interactions

The unique structural features of 2-aminocyclohexanol (B3021766) derivatives make them intriguing candidates for investigating enzyme mechanisms and protein-ligand interactions. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) in a rigid cyclic framework allows for specific and predictable binding modes within enzyme active sites.

Currently, there is a notable lack of specific research detailing the direct interactions of 2-aminocyclohexanol derivatives with polyketide synthase (PKS)-like enzyme systems. PKSs are large multienzyme complexes involved in the biosynthesis of a wide variety of natural products. nih.govresearchgate.netrsc.org While the diverse chemical space of 2-aminocyclohexanol derivatives suggests potential for interaction with various enzyme classes, dedicated studies focusing on PKSs have not been identified in the current body of scientific literature. Future research may explore this area to determine if these derivatives can act as inhibitors or modulators of PKS activity, potentially leading to the development of novel therapeutic agents.

The general structure of 2-aminocyclohexanol allows for its derivatives to be tailored to interact with a variety of proteins and enzymes. The amino and hydroxyl groups can be functionalized to enhance binding affinity and selectivity for specific targets. For instance, derivatives of aminocyclopentitols, which share structural similarities with 2-aminocyclohexanol, have been shown to be potent glycosidase inhibitors. nih.gov This suggests that 2-aminocyclohexanol derivatives could be designed to modulate the activity of other enzyme classes through similar mechanisms of competitive or non-competitive inhibition. The rigid cyclohexyl backbone provides a stable platform for the precise spatial arrangement of functional groups, which is crucial for effective interaction with the three-dimensional structure of protein binding pockets.

Structure-Activity Relationship (SAR) Studies of 2-Aminocyclohexanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2-aminocyclohexanol derivatives, SAR studies would involve systematically modifying the scaffold and evaluating the impact of these changes on their interaction with specific biological targets. Key modifications could include altering the stereochemistry of the amino and hydroxyl groups, substituting at various positions on the cyclohexane (B81311) ring, and derivatizing the amino and hydroxyl functionalities.

For example, in the context of glycosidase inhibition by aminocyclopentitol analogs, SAR studies have shown that the stereochemical arrangement of the hydroxyl groups and the nature of the substituent on the amino group are critical for potent and selective inhibition. nih.gov A perfect stereochemical match between the inhibitor and the enzyme's natural substrate often leads to the strongest inhibition. nih.gov Although specific SAR studies for 2-aminocyclohexanol derivatives targeting the aforementioned enzyme systems and receptors are not available, these principles would undoubtedly apply. Future research in this area would be invaluable for the rational design of more potent and selective therapeutic agents based on the 2-aminocyclohexanol scaffold.

Design and Synthesis of Analogs for Biological Evaluation

The design and synthesis of 2-aminocyclohexanol analogs are pivotal for evaluating their biological potential and understanding their structure-activity relationships (SAR). The synthesis of these derivatives often involves stereoselective methods to obtain enantiomerically pure compounds, which are crucial for specific biological interactions.

A common strategy involves the resolution of racemic mixtures of 2-aminocyclohexanol derivatives. For instance, a highly efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives has been developed using (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee) nih.gov. Subsequent modifications, such as the debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, provide access to a diverse range of substituted analogs nih.gov. These chiral analogs have been successfully utilized as ligands in asymmetric catalysis, for example, in the phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving up to 96% ee nih.gov.

The design of analogs is also guided by the target biological system. For instance, in the development of enzyme inhibitors, the 2-aminocyclohexanol scaffold can be modified to enhance binding affinity and selectivity. This involves introducing various functional groups at different positions of the cyclohexyl ring and the amino or hydroxyl moieties. The synthesis of new heterocyclic compounds derived from 2-aminobenzothiazole, a related structure, has been explored for their biological activities, demonstrating the versatility of amino-scaffolds in medicinal chemistry.

The biological evaluation of these synthesized analogs often involves screening against various biological targets. For example, derivatives of 2-aminothiazole, which share a common pharmacophoric element with some 2-aminocyclohexanol derivatives, have been designed and evaluated as inhibitors of phosphodiesterase type 5 (PDE5) and cyclooxygenase-1/2 (COX-1/2). This highlights the importance of synthesizing a library of analogs to explore a range of biological activities.

Table 1: Examples of Synthesized 2-Aminocyclohexanol Derivatives and Their Applications

| Derivative | Synthetic Strategy | Application | Achieved Enantiomeric Excess (ee) |

| Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol | Resolution with (R)- and (S)-mandelic acid | Ligand in asymmetric catalysis | >99% |

| Diversely substituted trans-2-aminocyclohexanols | Debenzylation and subsequent derivatization of enantiopure precursor | Ligands for asymmetric phenyl transfer and transfer hydrogenation | Up to 96% for products |

| Chiral vicinal amino alcohols | Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases | Synthesis of key pharmaceutical intermediates | Up to >99% |

Computational Approaches in SAR Analysis

Computational methods are indispensable tools for understanding the structure-activity relationships (SAR) of 2-aminocyclohexanol derivatives, guiding the design of more potent and selective analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the molecular interactions between the ligands and their biological targets.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of cyclic compounds, descriptors such as topological indices, 3D-MoRSE descriptors, and GETAWAY descriptors can be used to build predictive QSAR models jmchemsci.com. These models can then be used to predict the activity of newly designed analogs, prioritizing synthetic efforts. Although specific QSAR studies on 2-aminocyclohexanol hydrochloride are not extensively documented, the methodologies applied to similar scaffolds, like 2-aminothiazol-4(5h)-one derivatives, demonstrate the potential of this approach jmchemsci.com.

Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in understanding the binding mode of 2-aminocyclohexanol derivatives at the active site of a target protein. For example, in the design of enzyme inhibitors, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the analog and the amino acid residues of the enzyme. This information is crucial for designing modifications to the 2-aminocyclohexanol scaffold to improve binding affinity nih.gov.

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. By simulating the movement of atoms, MD can help to understand the conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. These computational analyses are critical for the rational design of novel inhibitors based on the 2-aminocyclohexanol framework.

Table 2: Representative Computational Data for Structurally Related Inhibitors

| Compound Class | Target | Computational Method | Key Finding | Predicted IC50 / Binding Energy |

| Unsymmetrical aromatic disulfides | SARS-CoVs main protease | QSAR (Heuristic Method) | Identification of descriptors for bioactivity | Predicted IC50 values for designed compounds |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein | Molecular Docking | Identification of key binding interactions | Highest binding energy of -9.22 kcal/mol |

| 5-Oxo-imidazoline derivatives | Polo-like kinase (plk1) | QSAR and Molecular Docking | Development of a predictive QSAR model | R² = 0.7499 for the QSAR model |

Deamination Reaction Pathways and Stereochemical Implications

The deamination of 2-aminocyclohexanol is a significant chemical transformation that can lead to various products with important stereochemical consequences. The reaction pathway and the stereochemistry of the products are highly dependent on the reaction conditions and the reagents used.

The reaction of primary amines with nitrous acid (HNO₂) is a classic method for deamination. This reaction proceeds through the formation of a diazonium salt intermediate. In the case of 2-aminocyclohexanol, the resulting cyclohexyl diazonium ion is highly unstable and readily decomposes, leading to a mixture of products. The carbocation intermediate formed upon the loss of nitrogen gas can undergo substitution by water to form a diol, elimination to form an alkene or cyclohexanone (B45756), or rearrangement to a different carbocation, which can then react further.

The stereochemical outcome of the nitrous acid deamination of cyclic amino alcohols is complex. The conformation of the starting material and the neighboring group participation of the hydroxyl group can significantly influence the stereochemistry of the products. For instance, the deamination of cis- and trans-2-aminocyclohexanol can lead to different ratios of products with varying stereochemistries, including both retention and inversion of configuration at the carbon atom that bore the amino group. Rearrangement reactions, such as ring contraction to form cyclopentanecarboxaldehyde, are also possible.

In addition to chemical methods, enzymatic deamination offers a highly stereoselective alternative. For example, cyclohexylamine (B46788) oxidase has been identified with R-stereoselective deamination activity towards β-amino alcohols researchgate.net. Such enzymes can be used for the kinetic resolution of racemic 2-aminocyclohexanol derivatives, providing access to enantiomerically pure starting materials or products researchgate.net. The use of amine dehydrogenases in the reverse reaction, reductive amination, also highlights the power of biocatalysis in the stereocontrolled synthesis of chiral amino alcohols acs.org. These enzymatic methods are advantageous due to their high stereoselectivity and mild reaction conditions, avoiding the formation of complex product mixtures often observed in chemical deamination.

Computational Chemistry and Theoretical Modeling of 2 Aminocyclohexanol Hydrochloride

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for exploring the dynamic behavior of molecules and their interactions with biological macromolecules. rowan.edu While specific MD simulation studies on 2-aminocyclohexanol (B3021766) hydrochloride are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its behavior in various environments.

Molecular Dynamics Simulations

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com For 2-aminocyclohexanol hydrochloride, an MD simulation would typically start with a defined three-dimensional structure of the molecule. This structure would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Through MD simulations, researchers can investigate:

Conformational Landscapes: The simulation can reveal the different shapes (conformers) the molecule adopts over time and the transitions between them.

Solvation Effects: It can show how water molecules arrange around the this compound molecule and the nature of the hydrogen bonding network.

Dynamic Properties: Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to understand the stability and flexibility of different parts of the molecule. frontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly relevant in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. f1000research.com

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of both the target protein and this compound (the ligand) are required.

Docking Algorithm: A docking program then systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring Function: Each of these poses is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

For this compound, docking studies could be employed to screen for potential biological targets or to understand the molecular basis of its interaction with a known receptor. The results can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

| Computational Technique | Information Gained | Key Parameters |

| Molecular Dynamics (MD) | Conformational changes, solvation, dynamic stability | Force field, simulation time, temperature, pressure |

| Molecular Docking | Binding mode, binding affinity, key interactions | Scoring function, search algorithm, receptor flexibility |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. wikipedia.org These methods solve the Schrödinger equation for a given molecule to yield its wavefunction and energy. From the wavefunction, various electronic properties can be derived.

For this compound, quantum chemical calculations can elucidate:

Molecular Orbital (MO) Theory: This theory describes the distribution of electrons in a molecule in terms of molecular orbitals. Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: These calculations can map the electron density, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will react with other chemical species.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting areas of positive and negative potential. For this compound, this would show the positive potential around the ammonium (B1175870) group and the negative potential near the hydroxyl group and the chloride ion.

Different levels of theory and basis sets can be employed for these calculations, ranging from semi-empirical methods to more accurate but computationally expensive ab initio and density functional theory (DFT) methods. nih.gov The choice of method depends on the desired accuracy and the size of the system.

| Calculated Property | Significance |

| HOMO-LUMO Energies | Indicates chemical reactivity and stability. |

| Electron Density | Identifies nucleophilic and electrophilic sites. |

| Electrostatic Potential | Predicts sites for intermolecular interactions. |

| Atomic Charges | Quantifies the charge distribution on each atom. |

Prediction of Conformational Preferences and Energetics

The cyclohexane (B81311) ring in this compound can exist in several conformations, with the chair form being the most stable. gmu.edu The presence of the amino and hydroxyl substituents, and their protonation state, significantly influences the conformational equilibrium.

Computational methods are invaluable for predicting the relative stabilities of different conformers. For trans-2-aminocyclohexanol, there are two primary chair conformations: one with both the amino and hydroxyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

A study on N-acyl derivatives of trans-2-aminocyclohexanol demonstrated that the conformational equilibrium can be influenced by the substituents and the solvent. westmont.edu In non-polar solvents, a conformer with an intramolecular hydrogen bond between the hydroxyl and the amino-derived group can be more stable. westmont.edu Upon protonation of the amino group, as in the hydrochloride salt, this intramolecular hydrogen bond is disrupted, and electrostatic repulsion between the positively charged ammonium group and the partially positive hydrogen of the hydroxyl group can destabilize the diaxial conformer.

Computational chemistry can quantify the energy differences between these conformers. This is typically done by:

Geometry Optimization: The structure of each conformer is optimized to find its lowest energy geometry.

Energy Calculation: The single-point energy of each optimized structure is calculated at a high level of theory.

Thermodynamic Corrections: Corrections for zero-point vibrational energy and thermal effects can be included to obtain the relative Gibbs free energies of the conformers.

These calculations can predict the population of each conformer at a given temperature, providing a detailed picture of the conformational landscape.

| Conformer of trans-2-Aminocyclohexanol | Substituent Positions | Relative Stability Factors |

| A | Amino (equatorial), Hydroxyl (equatorial) | Generally more stable due to less steric hindrance. |

| B | Amino (axial), Hydroxyl (axial) | Can be stabilized by intramolecular hydrogen bonding in the free base; destabilized in the hydrochloride salt by electrostatic repulsion. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For 2-aminocyclohexanol, a notable reaction that has been studied is the Tiffeneau–Demjanov rearrangement. stackexchange.com

This reaction involves the treatment of an amino alcohol with nitrous acid, which converts the amino group into a diazonium group, a good leaving group. The subsequent loss of nitrogen gas can lead to a carbocation intermediate, which can then undergo rearrangement.

In the case of trans-2-aminocyclohexanol, the reaction with nitrous acid leads predominantly to the formation of cyclopentanecarboxaldehyde. stackexchange.com The mechanism involves an anti-periplanar arrangement of the migrating C-C bond and the leaving diazonium group. Computational modeling can be used to:

Map the Potential Energy Surface: This involves calculating the energy of the system as it progresses from reactants to products.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computational methods can optimize the geometry of the transition state and calculate its energy.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Another reaction of interest is the reaction of trans-2-aminocyclohexanol with formaldehyde. acs.org Computational studies could be employed to explore the reaction pathways leading to the formation of various heterocyclic products.

By modeling these reaction pathways, computational chemistry can provide a level of detail that is often difficult to obtain through experimental methods alone, offering valuable insights into the factors that control the outcome of chemical reactions.

常见问题

Q. How can researchers differentiate between cis- and trans-isomers of 2-aminocyclohexanol hydrochloride, and what analytical methods are recommended?

- Methodological Answer: Cis- and trans-isomers exhibit distinct physical properties, such as melting points (cis: 186–190°C; trans: 172–175°C) . Chromatographic techniques like HPLC with chiral columns or polarimetry are effective for separation. For example, (1S,2S)- and (1R,2R)-configurations can be resolved using chiral stationary phases, as demonstrated in synthetic protocols for TRK inhibitors . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can also distinguish stereoisomers by analyzing coupling constants and chemical shifts .

Q. What are the optimal storage conditions for this compound to ensure stability in laboratory settings?

- Methodological Answer: The compound should be stored at 4°C in airtight containers to prevent hygroscopic degradation and oxidation. Long-term stability requires protection from light and moisture, as indicated in stability studies for related cyclohexanol derivatives . Periodic analysis via LC-MS or TLC is recommended to monitor purity during storage .

Q. What synthetic routes are commonly employed to prepare this compound, and what are typical yields?

- Methodological Answer: A widely used method involves reductive amination of cyclohexanone with hydroxylamine, followed by HCl acidification. For example, in the synthesis of TRK inhibitors, (1R,2R)-2-aminocyclohexanol hydrochloride was obtained in 67% yield via coupling reactions with thieno[3,2-d]pyrimidinylamino-phenyl acetamides . Alternative routes include catalytic hydrogenation of nitrocyclohexanol precursors, though yields vary depending on catalyst choice (e.g., Pd/C vs. Raney Ni) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound isomers?

- Methodological Answer: Discrepancies in melting points (e.g., trans-isomer reported as 172–175°C vs. 186–190°C in another study ) may arise from impurities or polymorphic forms. Recrystallization in anhydrous ethanol or acetonitrile followed by differential scanning calorimetry (DSC) can confirm phase purity . Cross-validation with -NMR and elemental analysis is critical to rule out solvent inclusion or hydrate formation .

Q. What mechanistic insights guide the use of this compound in enantioselective catalysis?

- Methodological Answer: The compound’s rigid cyclohexanol backbone and chiral amine moiety make it a versatile ligand in asymmetric catalysis. For instance, its coordination with transition metals (e.g., Ru or Ir) enhances enantioselectivity in hydrogenation reactions. Studies on related amino alcohols show that steric effects from the cyclohexyl group and hydrogen-bonding interactions with substrates dictate catalytic efficiency . Kinetic resolution experiments using racemic mixtures can quantify enantiomeric excess (ee) via chiral HPLC .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Methodological Answer: While not extensively studied for therapeutic applications, its structural analogs (e.g., venlafaxine derivatives) exhibit activity as serotonin-norepinephrine reuptake inhibitors . For bioactivity screening, radioligand binding assays (e.g., -citalopram displacement for serotonin transporters) or cell-based assays (e.g., cAMP modulation in HEK293 cells) are applicable . Toxicity profiling should include Ames tests and mitochondrial toxicity assays (e.g., MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.